3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide exerts its anti-cancer effects by inhibiting the activity of several kinases involved in B-cell receptor signaling. Specifically, it targets BTK, ITK, and TXK, which are critical for the survival and proliferation of B-cell malignancies. By inhibiting these kinases, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide disrupts downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells by inhibiting several kinases involved in B-cell receptor signaling. Additionally, it has been shown to reduce the levels of several pro-survival proteins, such as MCL-1 and BCL-2, which are critical for the survival of cancer cells. 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity for B-cell malignancies. It has been shown to selectively target BTK, ITK, and TXK, which are highly expressed in B-cell malignancies. Additionally, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has shown promising results in preclinical studies, making it a potentially valuable tool for cancer research.
One of the limitations of using 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential toxicity. Like many kinase inhibitors, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide can have off-target effects, leading to toxicity in non-cancerous cells. Additionally, the use of 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in clinical trials has been limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several potential future directions for research on 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms of resistance to 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide and to develop strategies to overcome this resistance. Finally, the development of more potent and selective inhibitors of BTK, ITK, and TXK could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid. The resulting intermediate is then coupled with 4-aminophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in cancer treatment, specifically in the treatment of B-cell malignancies. It has been shown to inhibit several kinases, including BTK, ITK, and TXK, which play a critical role in B-cell receptor signaling. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C22H19Cl2N3O2S |
---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H19Cl2N3O2S/c23-18-8-3-15(14-19(18)24)21(28)25-16-4-6-17(7-5-16)26-9-11-27(12-10-26)22(29)20-2-1-13-30-20/h1-8,13-14H,9-12H2,(H,25,28) |
Clave InChI |
ACKLGKJNDTVRSH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.